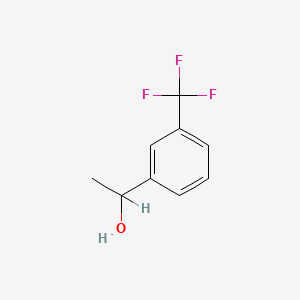
1-(3-(三氟甲基)苯基)乙醇
描述
1-(3-(Trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
科学研究应用
1-(3-(Trifluoromethyl)phenyl)ethanol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Acts as an intermediate in the synthesis of pharmaceuticals, such as neurokinin-1 receptor antagonists
Industry: Employed in the production of agrochemicals and materials with unique properties
作用机制
Target of Action
It is known that similar compounds interact with enzymes such as phenylethanolamine n-methyltransferase .
Mode of Action
It is suggested that similar compounds convert noradrenaline to adrenaline . This suggests that 1-(3-(Trifluoromethyl)phenyl)ethanol might interact with its targets and induce changes in the biochemical processes.
Biochemical Pathways
Given its potential role in converting noradrenaline to adrenaline , it might be involved in the regulation of the adrenergic system.
Result of Action
It is known that similar compounds can convert noradrenaline to adrenaline , which suggests that 1-(3-(Trifluoromethyl)phenyl)ethanol might have a role in regulating physiological responses mediated by these neurotransmitters.
生化分析
Biochemical Properties
1-(3-(Trifluoromethyl)phenyl)ethanol plays a crucial role in several biochemical reactions, particularly those involving redox processes. It is known to interact with various enzymes, including carbonyl reductases, which catalyze the reduction of carbonyl compounds to their corresponding alcohols. The interaction between 1-(3-(Trifluoromethyl)phenyl)ethanol and carbonyl reductases is primarily through hydrogen bonding and hydrophobic interactions, facilitating the reduction process. Additionally, this compound can act as a substrate for enzymes involved in the synthesis of chiral alcohols, making it valuable in the production of enantiomerically pure compounds .
Cellular Effects
1-(3-(Trifluoromethyl)phenyl)ethanol has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. For instance, the compound can enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative stress. Moreover, 1-(3-(Trifluoromethyl)phenyl)ethanol has been shown to impact cellular metabolism by influencing the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of action of 1-(3-(Trifluoromethyl)phenyl)ethanol involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, the compound can inhibit the activity of certain oxidoreductases by competing with their natural substrates for binding sites. Additionally, 1-(3-(Trifluoromethyl)phenyl)ethanol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-(Trifluoromethyl)phenyl)ethanol have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that 1-(3-(Trifluoromethyl)phenyl)ethanol can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic pathways. These effects are consistent across both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(3-(Trifluoromethyl)phenyl)ethanol vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency. At high doses, 1-(3-(Trifluoromethyl)phenyl)ethanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage .
Metabolic Pathways
1-(3-(Trifluoromethyl)phenyl)ethanol is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as carbonyl reductases and alcohol dehydrogenases, facilitating the reduction of carbonyl compounds to alcohols. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-(3-(Trifluoromethyl)phenyl)ethanol is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its distribution to various cellular compartments. Additionally, 1-(3-(Trifluoromethyl)phenyl)ethanol can bind to serum albumin and other carrier proteins in the bloodstream, aiding its transport to target tissues .
Subcellular Localization
The subcellular localization of 1-(3-(Trifluoromethyl)phenyl)ethanol is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins. Additionally, 1-(3-(Trifluoromethyl)phenyl)ethanol can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localizations are crucial for the compound’s activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-(Trifluoromethyl)phenyl)ethanol can be synthesized through the reduction of 3-(trifluoromethyl)acetophenone. This reduction can be achieved using various methods, including:
Chemical Reduction: Utilizing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Biocatalytic Reduction: Employing whole-cell biocatalysts like recombinant Escherichia coli expressing carbonyl reductase enzymes. .
Industrial Production Methods: In industrial settings, the biocatalytic reduction method is preferred due to its high yield and enantioselectivity. The process involves the use of engineered microbial strains that can efficiently convert 3-(trifluoromethyl)acetophenone to 1-(3-(trifluoromethyl)phenyl)ethanol under optimized conditions .
化学反应分析
Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-(trifluoromethyl)acetophenone.
Reduction: Further reduction can lead to the formation of 1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under appropriate conditions
Major Products Formed:
Oxidation: 3-(Trifluoromethyl)acetophenone.
Reduction: 1-(3-(Trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
- 1-(4-(Trifluoromethyl)phenyl)ethanol
- 1-(2-(Trifluoromethyl)phenyl)ethanol
- 3-(Trifluoromethyl)phenyl isocyanate
Comparison: 1-(3-(Trifluoromethyl)phenyl)ethanol is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits different physical and chemical properties, making it suitable for specific applications .
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963381 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-91-1 | |
| Record name | 1-(3-(Trifluoromethyl)phenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 454-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


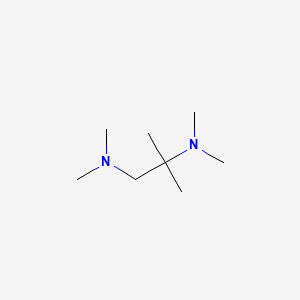
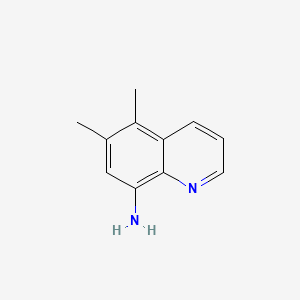
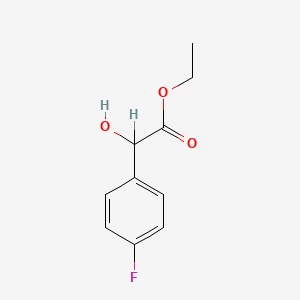

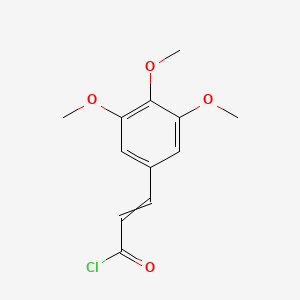
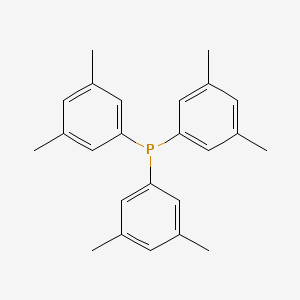
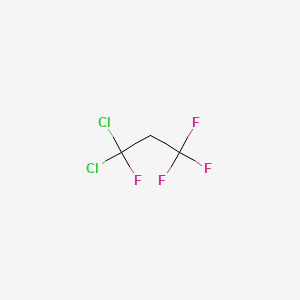
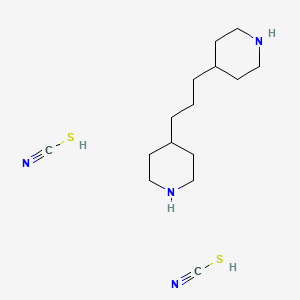
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)

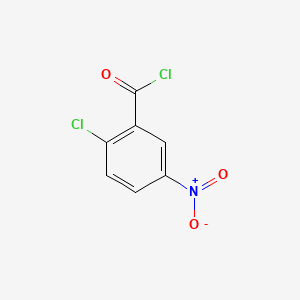
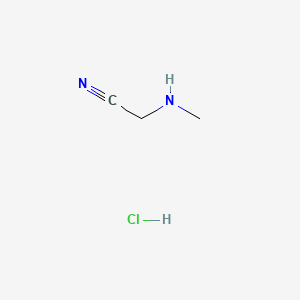

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol](/img/structure/B1295145.png)
